3-Bromo-9-(o-tolyl)-9H-carbazole
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Overview
Description
3-Bromo-9-(o-tolyl)-9H-carbazole is a chemical compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of a bromine atom and an o-tolyl group in the structure of this compound imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-9-(o-tolyl)-9H-carbazole typically involves the bromination of 9-(o-tolyl)-9H-carbazole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the carbazole ring in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-9-(o-tolyl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 9-(o-tolyl)-9H-carbazole.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted carbazole derivatives.
Oxidation: Formation of carbazole-3,6-dione or other oxidized carbazole derivatives.
Reduction: Formation of 9-(o-tolyl)-9H-carbazole.
Scientific Research Applications
3-Bromo-9-(o-tolyl)-9H-carbazole has a wide range of applications in scientific research, including:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Materials Science: Employed in the design of novel materials with specific electronic and optical properties.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Bromo-9-(o-tolyl)-9H-carbazole depends on its specific application. In organic electronics, the compound’s electronic properties, such as charge transport and light emission, are influenced by the presence of the bromine atom and the o-tolyl group. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
9-(o-Tolyl)-9H-carbazole: Lacks the bromine atom, resulting in different chemical reactivity and properties.
3-Bromo-9H-carbazole: Lacks the o-tolyl group, leading to variations in electronic and steric effects.
3,6-Dibromo-9-(o-tolyl)-9H-carbazole: Contains an additional bromine atom, which may enhance or alter its chemical properties.
Uniqueness
3-Bromo-9-(o-tolyl)-9H-carbazole is unique due to the combined presence of the bromine atom and the o-tolyl group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H14BrN |
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Molecular Weight |
336.2 g/mol |
IUPAC Name |
3-bromo-9-(2-methylphenyl)carbazole |
InChI |
InChI=1S/C19H14BrN/c1-13-6-2-4-8-17(13)21-18-9-5-3-7-15(18)16-12-14(20)10-11-19(16)21/h2-12H,1H3 |
InChI Key |
IJYJPKZJIMNXOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 |
Origin of Product |
United States |
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